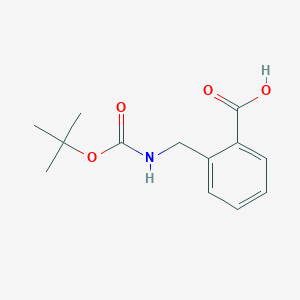

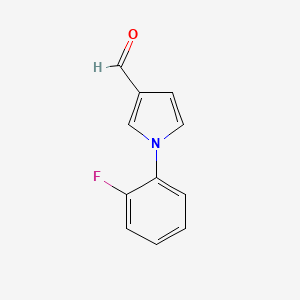

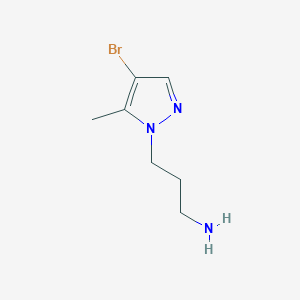

N-(thiophen-3-ylmethyl)cyclopropanamine

Descripción general

Descripción

The compound N-(thiophen-3-ylmethyl)cyclopropanamine is a derivative of cyclopropanamine, which is a molecule that contains a cyclopropane ring, a fundamental structure in organic chemistry known for its high strain and reactivity. The thiophene moiety in the compound suggests potential for interesting electronic properties due to the sulfur atom's contribution to the aromatic system.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. One approach is the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium to produce a dianion that can react with electrophiles to give cyclopropanes with high stereoselectivity . Although this method does not directly synthesize N-(thiophen-3-ylmethyl)cyclopropanamine, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite diverse. For instance, the crystal structure of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione was determined by X-ray diffraction, revealing a boat conformation of the pyridine ring . This highlights the potential for complex conformations in cyclopropane-containing compounds, which could also apply to N-(thiophen-3-ylmethyl)cyclopropanamine.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions. For example, N-cyclopropyl-N-phenylamine has been found to convert into N-(1,2-dioxolan-3-yl)-N-phenylamine under aerobic conditions, a transformation that involves an autocatalytic radical ring opening . This type of reactivity could be relevant for N-(thiophen-3-ylmethyl)cyclopropanamine, especially in the presence of oxidizing agents or under specific conditions that promote radical formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses, with DFT calculations corroborating the experimental data . Such analyses are crucial for understanding the reactivity, stability, and potential applications of N-(thiophen-3-ylmethyl)cyclopropanamine. Additionally, the antimicrobial activity of related compounds suggests possible biological relevance .

Aplicaciones Científicas De Investigación

-

Industrial Chemistry and Material Science

-

Organic Semiconductors

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

-

Pharmacological Properties

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Proteomics Research

-

Synthesis and Biological Evaluation

- A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

- This compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

- The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

-

Proteomics Research

-

Synthesis and Biological Evaluation

- A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

- This compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

- The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

Safety And Hazards

N-(thiophen-3-ylmethyl)cyclopropanamine is classified as Acute Tox. 4 H302, Skin Irrit. 2 H315, Eye Dam. 1 H318, and STOT SE 3 H335 (Respiratory tract irritation) according to the CLP criteria . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAZEIFZGQCHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406048 | |

| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)cyclopropanamine | |

CAS RN |

892593-19-0 | |

| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.